molecular formula C12H18N2O2 B2821575 2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one CAS No. 2094741-55-4

2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B2821575
CAS No.: 2094741-55-4
M. Wt: 222.288
InChI Key: HBJYGJUJUSVLJW-UHFFFAOYSA-N
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Description

2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process. One common approach involves the use of a Prins reaction followed by a pinacol rearrangement. This method typically employs a Lewis acid catalyst to facilitate the formation of the spirocyclic structure . The reaction conditions often include the use of aldehydes and alcohols as starting materials, with the reaction being carried out under controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of high-purity starting materials. The use of automated systems for reaction monitoring and control can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used. Reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may be facilitated by the use of polar aprotic solvents to stabilize the transition state.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activity, can be explored through in vitro and in vivo studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which 2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific combination of functional groups and spirocyclic structure This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-methyl-8-prop-2-enoyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-10(15)14-8-5-12(6-9-14)4-7-13(2)11(12)16/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJYGJUJUSVLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1=O)CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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